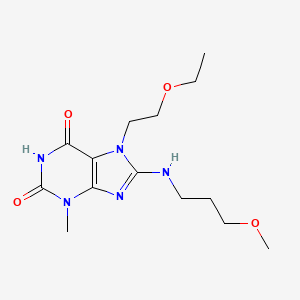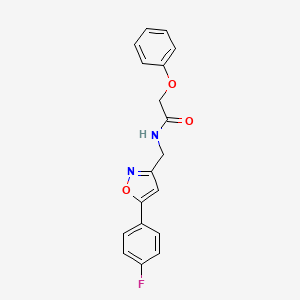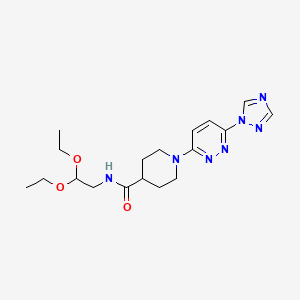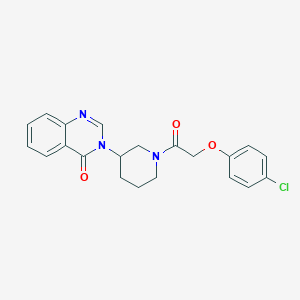
7-(2-ethoxyethyl)-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-ethoxyethyl)-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a compound related to purine derivatives, known for various biological activities. The compound's structure is derived from the purine moiety, a fundamental component of nucleic acids.
Synthesis Analysis
The synthesis of purine derivatives often involves multi-step chemical processes. For example, Nicolaides et al. (1993) describe the synthesis of related compounds through reactions involving methylaromatics and benzyl derivatives to yield oxazolocoumarins (Nicolaides et al., 1993).
Molecular Structure Analysis
The molecular structure analysis typically involves X-ray crystallography and spectroscopic methods. For instance, Shukla et al. (2020) performed a detailed analysis of intermolecular interactions in a similar xanthine derivative, providing insights into the molecule's crystal packing and stabilization (Shukla et al., 2020).
Aplicaciones Científicas De Investigación
Methylated Purines in Urinary Stones
Methylated purines, closely related to the chemical structure , have been identified as admixtures in uric acid stones. A study measured the content of methylated purines in urinary calculi, revealing that purines in stones represent a substitutional solid solution with uric acid as the solvent. This suggests that dietary and drug components, including methylxanthines and potentially other purine derivatives, may influence the pathogenesis of urolithiasis. This research highlights the significance of methylated purines in medical conditions like kidney stones and their potential role in disease mechanisms and treatment strategies (Safranow & Machoy, 2005).
Endocrine Disrupting Nonylphenols
Although not directly related to the compound , the study of nonylphenols in food underscores the importance of understanding the environmental presence and impact of chemical compounds with endocrine-disrupting activities. This research illuminates the ubiquitous nature of certain chemicals in the environment and their potential for bioaccumulation and effects on human health, underscoring the need for further investigation into similar compounds, including purine derivatives (Guenther et al., 2002).
Drug Interaction and Pharmacodynamics
Studies on the interaction of aminophylline and salbutamol provide insight into the pharmacodynamics and potential drug interactions of purine derivatives. The synergistic effects of bronchodilators in COPD treatment highlight the complexity of drug interactions and the importance of monitoring for adverse effects. This area of research is crucial for the development of safe and effective therapeutic regimens, especially for compounds with similar pharmacological profiles (Meena, 2019).
Purine Analogs in Antiviral Therapy
The use of purine analogs, such as 2',3'-dideoxyinosine (ddI) in the treatment of HIV/AIDS, exemplifies the therapeutic potential of purine derivatives in antiviral therapy. This research demonstrates the efficacy of purine analogs in suppressing viral replication and improving patient outcomes, highlighting the potential for similar compounds to be developed for the treatment of viral infections (Lambert et al., 1990).
Propiedades
IUPAC Name |
7-(2-ethoxyethyl)-8-(3-methoxypropylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O4/c1-4-23-9-7-19-10-11(18(2)14(21)17-12(10)20)16-13(19)15-6-5-8-22-3/h4-9H2,1-3H3,(H,15,16)(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGKICPGFIJZJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1NCCCOC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Ethoxyethyl)-8-(3-methoxypropylamino)-3-methylpurine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B2488660.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2488664.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide](/img/structure/B2488666.png)
![Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]](/img/structure/B2488667.png)
![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]azepan-2-one](/img/structure/B2488668.png)


![N-(3-chloro-4-fluorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2488672.png)
![(E)-ethyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2488673.png)


